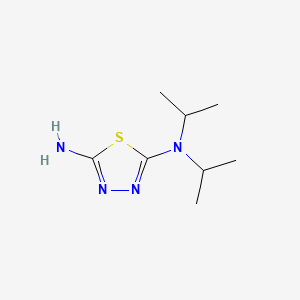

2-Amino-5-diisopropylamino-1,3,4-thiadiazole

Descripción general

Descripción

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a derivative of thiadiazole . Thiadiazole derivatives are known for their fungicidal properties and are used as intermediates for ceftraoline . They are also known for their antitumor properties .

Synthesis Analysis

The synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives was performed via the reaction of dithiocarbamate derivatives and hydrazine sulfate in the presence of MgO nanoparticles as heterogeneous catalysts . Another protocol involves O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular geometry and vibrational frequencies of 2-amino-5-phenyl-1,3,4-thiadiazole in the ground state have been calculated using the Hartree-Fock and density functional method (B3LYP) with 6-31G(d) basis set . The optimized geometric bond lengths and bond angles were obtained . The molecular formula of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is C8H16N4S .Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is 200.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass is 200.10956770 g/mol .Aplicaciones Científicas De Investigación

Pharmaceuticals

1,3,4-Thiadiazole derivatives, including 2-Amino-5-diisopropylamino-1,3,4-thiadiazole, are useful as intermediates for the preparation of pharmaceuticals . They are used in the synthesis of a variety of drugs due to their wide range of biological activities.

Plant Protection Agents

These compounds can also be used in the production of agents for protecting plants . This is particularly useful in agriculture, where they can help protect crops from various diseases and pests.

Dye Manufacturing

1,3,4-Thiadiazole derivatives are used in the production of dyestuffs . They can be used to create a variety of colors and shades, making them valuable in industries such as textiles and printing.

Electrochemical Studies

2-Amino-5-diisopropylamino-1,3,4-thiadiazole has been studied in electrochemical environments . It’s been investigated in the presence of electrochemically generated p-benzoquinone, which is the oxidized form of hydroquinone .

Electrosynthesis of New Derivatives

This compound has been used in the electrosynthesis of new 1,3,4-thiadiazole derivatives . This process involves the formation of S-S and S-C bonds, which can lead to the creation of new and potentially useful compounds .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole is the enzyme inosine 5′-phosphate (IMP) dehydrogenase . This enzyme plays a crucial role in the purine nucleotide biosynthetic pathway, which is essential for the growth of cells .

Mode of Action

2-Amino-5-diisopropylamino-1,3,4-thiadiazole interacts with its target, IMP dehydrogenase, by inhibiting its activity . The inhibition is reversible and is competitive with IMP, and uncompetitive with NAD .

Biochemical Pathways

The inhibition of IMP dehydrogenase by 2-Amino-5-diisopropylamino-1,3,4-thiadiazole affects the purine nucleotide biosynthetic pathway . This pathway is responsible for the synthesis of purine nucleotides, which are essential components of DNA and RNA, and are involved in energy transfer and signal transduction .

Pharmacokinetics

It is known that a metabolite of 2-amino-5-diisopropylamino-1,3,4-thiadiazole is formed in l1210 cells in vivo .

Result of Action

The inhibition of IMP dehydrogenase by 2-Amino-5-diisopropylamino-1,3,4-thiadiazole results in a decrease in the synthesis of purine nucleotides . This can lead to a disruption in DNA and RNA synthesis, affecting cell growth and proliferation .

Safety and Hazards

Direcciones Futuras

Many of the reported 2-amino-1,3,4-thiadiazole derivatives can be considered as lead compounds for drug synthesis . Furthermore, taking into account the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Propiedades

IUPAC Name |

2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKUIHQPXZUGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=NN=C(S1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354168 | |

| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-diisopropylamino-1,3,4-thiadiazole | |

CAS RN |

72269-92-2 | |

| Record name | N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.